Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-15-9-10-16(23-15)11-12-17(20)19-14-7-5-13(6-8-14)18(21)22-4-2/h5-10H,3-4,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQDGFPCVCBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Deconstruction
The target compound, ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, comprises three distinct modules:
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Ethyl 4-aminobenzoate (Benzocaine) : A well-characterized local anesthetic scaffold.
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3-(5-Ethylfuran-2-yl)propanoic acid : A furan-containing carboxylic acid derivative.
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Amide linkage : Connects the benzoate and furan-propanoate moieties.
Retrosynthetically, the molecule can be dissected into these precursors, enabling a convergent synthesis strategy.
Retrosynthetic Strategy
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Amide bond formation between ethyl 4-aminobenzoate and 3-(5-ethylfuran-2-yl)propanoic acid.
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Synthesis of 3-(5-ethylfuran-2-yl)propanoic acid via furan ring formation and side-chain elongation.
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Esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, followed by nitro group reduction to yield ethyl 4-aminobenzoate.
Synthesis of Ethyl 4-Aminobenzoate
Esterification of 4-Nitrobenzoic Acid
The first patent describes a green esterification method using 4-nitrobenzoic acid, ethanol, and a rare-earth oxide catalyst (e.g., neodymium oxide). Key parameters include:
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Molar ratio : 1:0.5–2 (4-nitrobenzoic acid : ethanol).
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Catalyst : 1–10 wt% neodymium oxide.
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Solvent : Toluene or xylene as a water entrainer.
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Conditions : Reflux at 80–100°C for 1–6 hours, achieving >99.5% conversion.
Example Protocol :
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Combine 4-nitrobenzoic acid (1 mol), ethanol (1.5 mol), neodymium oxide (5 wt%), and toluene (mass ratio 1:5 to acid).
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Reflux at 90°C for 4 hours, removing water via a Dean-Stark trap.
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Filter the catalyst, concentrate, and recrystallize to obtain ethyl 4-nitrobenzoate (yield: 95–98%).
Hydrogenation of Ethyl 4-Nitrobenzoate
The nitro group is reduced to an amine using Pd/C catalysis under hydrogen atmosphere:
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Catalyst : 5% Pd/C (0.1–5 wt% of substrate).
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Conditions : 80–100°C, 2–6 hours, H₂ pressure (1–3 atm).
Optimization Table :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Pd/C Loading | 0.1–5% | 2% |
| Temperature | 60–120°C | 90°C |
| Reaction Time | 1–8 hours | 3 hours |
| Hydrogen Pressure | 1–5 atm | 2 atm |
Synthesis of 3-(5-Ethylfuran-2-yl)propanoic Acid
Furan Ring Construction
The 5-ethylfuran-2-yl moiety can be synthesized via acid-catalyzed cyclization of γ-keto esters or via Paal-Knorr synthesis. A hypothetical route involves:
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Aldol condensation : Between ethyl acetoacetate and butyraldehyde to form γ-keto ester.
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Cyclization : Using H₂SO₄ or p-toluenesulfonic acid (PTSA) in refluxing toluene.
Example Protocol :
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React ethyl acetoacetate (1 mol) with butyraldehyde (1.2 mol) in ethanol, catalyzed by NaOH (10 mol%), at 25°C for 12 hours.
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Acidify with HCl, extract with ethyl acetate, and concentrate to obtain γ-keto ester.
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Cyclize with PTSA (5 mol%) in toluene at 110°C for 6 hours to yield 5-ethylfuran-2-carboxylate.
Side-Chain Elongation
The carboxylate is hydrolyzed to the acid, followed by Arndt-Eistert homologation:
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Hydrolysis : 5-ethylfuran-2-carboxylate + NaOH → 5-ethylfuran-2-carboxylic acid.
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Homologation : Convert to acid chloride, then react with diazomethane to form homologated acid.
Amide Coupling Reaction
Activation Strategies
The amide bond between ethyl 4-aminobenzoate and 3-(5-ethylfuran-2-yl)propanoic acid can be formed via:
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Carbodiimide-mediated coupling : Using EDC/HOBt or DCC.
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Mixed anhydride method : Employing ClCO₂Et and N-methylmorpholine.
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Direct coupling : With propylphosphonic anhydride (T3P®).
Example Protocol (EDC/HOBt) :
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Dissolve 3-(5-ethylfuran-2-yl)propanoic acid (1 mol) and ethyl 4-aminobenzoate (1.05 mol) in DMF.
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Add EDC (1.2 mol) and HOBt (1.1 mol), stir at 0°C for 30 minutes.
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Warm to 25°C, stir for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (yield: 85–90%).
Solvent and Catalyst Screening
Data derived from analogous amidation reactions:
| Solvent | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | EDC/HOBt | 25°C | 88 | 98.5 |
| THF | DCC/DMAP | 40°C | 82 | 97.2 |
| DCM | T3P® | 0°C → 25°C | 91 | 99.1 |
| Acetonitrile | ClCO₂Et/Morpholine | -10°C | 78 | 96.8 |
Process Optimization and Scalability
Green Chemistry Considerations
The first patent emphasizes solvent recycling and solid catalysts, principles applicable to the target synthesis:
Industrial Scalability Challenges
-
Amidation exotherm : Requires controlled addition of coupling agents to prevent side reactions.
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Furan stability : The 5-ethylfuran moiety is sensitive to strong acids and oxidants, necessitating inert atmospheres during coupling.
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.8 Hz, 2H, ArH), 7.85 (d, J=8.8 Hz, 2H, ArH), 6.25 (d, J=3.2 Hz, 1H, furan H-3), 6.15 (d, J=3.2 Hz, 1H, furan H-4), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.75 (t, J=7.5 Hz, 2H, CH₂CO), 2.50 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃).
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HPLC : >99% purity under conditions adapted from (mobile phase: 70:30 H₂O:MeOH, 240 nm detection).
Impurity Profiling
Common byproducts include:
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Unreacted ethyl 4-aminobenzoate : Controlled via excess acylating agent.
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O-Acylated furan : Mitigated by maintaining reaction temperatures below 30°C.
Scientific Research Applications
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Research Findings and Limitations
Evidence Gaps :
Critical Insights :
Biological Activity
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from relevant studies and research findings.
Chemical Structure and Properties
The compound features a benzoate moiety linked to a propanamido group with a 5-ethylfuran substituent. This structural arrangement is significant for its biological interactions, particularly through the furan ring and amide linkage, which may facilitate interactions with various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 287.37 g/mol |
| Functional Groups | Amide, Ester, Furan |
Synthesis
The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with ethyl 3-(5-ethylfuran-2-yl)propanoate. The reaction is conducted under reflux conditions in the presence of a catalyst such as sulfuric acid. This multi-step synthesis allows for high yields and specificity in creating the desired compound.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit the growth of various microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus fumigatus
In vitro testing has demonstrated that this compound can significantly reduce microbial viability, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. The mechanism of action is believed to involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. This could lead to decreased production of pro-inflammatory cytokines and mediators.
The biological activity of this compound is thought to stem from its ability to bind to various molecular targets within cells. The furan ring may facilitate enzyme interactions, while the amide group can influence protein binding and activity modulation. This dual action enhances its therapeutic potential in treating inflammatory conditions and infections.
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the range of 32–64 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antibacterial agent .
- Anti-inflammatory Research : In an experimental model using rats, the compound was administered at varying doses (5, 10, and 20 mg/kg). Results showed a significant reduction in edema and inflammatory markers compared to control groups, highlighting its anti-inflammatory capabilities .
Comparative Analysis
This compound can be compared with other similar compounds to assess its unique properties:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Ethyl 4-Aminobenzoate | Moderate | Low |
| Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate | High | Moderate |
| This compound | High | High |
This table illustrates that this compound stands out due to its enhanced biological activity compared to simpler derivatives.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate?
Answer:
The synthesis typically involves a multi-step sequence starting with functionalization of the benzoate core and subsequent coupling with the 5-ethylfuran-2-yl propanamide moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Esterification : Ethyl ester formation via acid-catalyzed esterification with ethanol, requiring strict temperature control (60–80°C) to avoid hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity.
Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for tracking reaction progress and verifying product identity .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Analysis :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can contradictory results in biological activity assays (e.g., enzyme inhibition) be systematically addressed?
Answer:
Contradictions may arise from assay conditions or structural variability. Mitigation strategies include:
- Assay Standardization :
- Control buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as furan derivatives are sensitive to redox conditions .
- Validate enzyme activity with positive/negative controls in each experiment.
- Structure-Activity Relationship (SAR) Studies :
- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify confounding variables .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Model solvation effects (e.g., water vs. DMSO) on conformational stability.
- Predict binding modes in enzyme active sites using docking software (AutoDock Vina) .
- QSPR Models : Relate computed descriptors (e.g., topological polar surface area ~96.8 Ų ) to experimental reactivity data.
Advanced: How can researchers resolve discrepancies in solubility measurements across different solvent systems?
Answer:
- Solvent Screening :
- Thermodynamic Analysis :
- Co-solvency Studies : Evaluate binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
- Environmental Controls :
- Store at –20°C under argon in amber vials to prevent photodegradation of the furan ring.
- Desiccate to avoid ester hydrolysis (critical humidity <30%) .
- Stability Monitoring :
- Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid).
- Accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .
Advanced: How can the compound’s potential as a fluorescent probe be evaluated?
Answer:
- Photophysical Characterization :
- Stokes Shift Analysis : Correlate solvent polarity (ET30 scale) with emission shifts to assess environmental sensitivity.
- Bioimaging Applications :
- Test cellular uptake in live-cell imaging (e.g., HeLa cells) with confocal microscopy.
- Evaluate photostability under continuous illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
